Methyl 3-iodo-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 3-iodo-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the pyrazole family of compounds . It has the molecular formula C5H5IN2O2 . This compound is commonly used in scientific research because of its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The InChI code for this compound is 1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 252.01 . The compound should be stored at 4°C and protected from light .
Safety and Hazards
“Methyl 3-iodo-1H-pyrazole-4-carboxylate” is classified as harmful and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
The future directions for “Methyl 3-iodo-1H-pyrazole-4-carboxylate” and similar compounds lie in further exploring their potential applications in various sectors of the chemical industry, including medicine and agriculture . There is also interest in advancing the methodologies for synthesizing pyrazole derivatives .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include methyl 3-iodo-1h-pyrazole-4-carboxylate, have a broad range of biological activities .
Mode of Action
It is known that pyrazole derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLNZCSEWCVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736249 | |
Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268684-41-8 | |
Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-iodo-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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